molecular formula C13H8Cl2FNO5S B13350753 Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-51-9

Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13350753
CAS No.: 30885-51-9
M. Wt: 380.2 g/mol
InChI Key: UAAJICBEGXRLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes chloro, nitro, phenoxy, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the aromatic ring.

    Phenoxy Substitution: The substitution of a phenoxy group onto the aromatic ring.

    Sulfonyl Fluoride Formation:

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate solvents and catalysts for the substitution and sulfonyl fluoride formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and nitro groups, this compound can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy and sulfonyl fluoride groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitropyridine
  • 2-Chloro-4-nitrophenol
  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide

Uniqueness

Compared to similar compounds, 5-Chloro-2-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both sulfonyl fluoride and nitro groups, for example, allows for a broader range of chemical transformations and biological interactions.

Properties

CAS No.

30885-51-9

Molecular Formula

C13H8Cl2FNO5S

Molecular Weight

380.2 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H8Cl2FNO5S/c14-9-2-1-8(13(5-9)23(16,20)21)7-22-12-4-3-10(17(18)19)6-11(12)15/h1-6H,7H2

InChI Key

UAAJICBEGXRLCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=C(C=C(C=C2)Cl)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.